molecular formula C14H14N2O3 B11804182 Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate

Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate

Cat. No.: B11804182
M. Wt: 258.27 g/mol
InChI Key: WGPONGPOGHTKRH-UHFFFAOYSA-N
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Description

Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl ester group at the 5-position and a phenoxymethyl group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate typically involves the reaction of 2-chloromethylpyrimidine-5-carboxylate with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Oxidized pyrimidine compounds.

    Reduction: Alcohol derivatives.

    Hydrolysis: Pyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in the inflammatory pathway, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 2-chloromethylpyrimidine-5-carboxylate: Similar structure but with a chloromethyl group instead of a phenoxymethyl group.

    Ethyl 2-methylpyrimidine-5-carboxylate: Lacks the phenoxymethyl group, making it less reactive in certain nucleophilic substitution reactions.

    Ethyl 4-phenylpyrimidine-5-carboxylate: Contains a phenyl group at the 4-position, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 2-(phenoxymethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-2-18-14(17)11-8-15-13(16-9-11)10-19-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3

InChI Key

WGPONGPOGHTKRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)COC2=CC=CC=C2

Origin of Product

United States

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